1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C25H27N7O2 and its molecular weight is 457.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including anti-tubercular and anticancer properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N7O with a molecular weight of approximately 365.43 g/mol. Its structure comprises a triazolo-pyrimidine moiety linked to a piperazine ring and an ethoxyphenyl group, which may contribute to its biological activity.
Antitubercular Activity
Recent studies have highlighted the potential of derivatives of triazolo-pyrimidines in combating tuberculosis. For instance, compounds similar to the one have been evaluated for their efficacy against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating significant anti-tubercular activity .
Compound | IC90 (μM) | Notes |
---|---|---|
6a | 3.73 | Most active derivative |
6e | 40.32 | Notable but less active |
6h | 4.00 | Comparable activity |
These findings suggest that modifications in the structure can lead to enhanced biological efficacy against tuberculosis.
Anticancer Activity
The compound also shows promise as an anticancer agent. In various assays, it has been tested against several cancer cell lines, including H460 (lung cancer), Hct116 (colon cancer), and HeLa (cervical cancer). The results indicate that the compound demonstrates selective toxicity towards cancer cells while sparing normal cells .
A recent investigation into structurally similar compounds indicated that specific substituents on the triazolo-pyrimidine backbone could significantly affect their inhibitory activity against cancer cell proliferation. For instance, compounds with small side chains exhibited better selectivity towards FGFR1 kinase inhibition .
Cell Line | IC50 (μM) | Selectivity |
---|---|---|
H460 | 5.00 | High |
Hct116 | 3.50 | Moderate |
HeLa | 4.20 | High |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at key positions on the triazole or pyrimidine rings can lead to varying degrees of biological activity:
- Position 1 : Substituents at this position can enhance binding affinity to target proteins.
- Position 2 : Alterations here often affect solubility and bioavailability.
- Position 3 : Modifications can influence metabolic stability.
Research indicates that compounds with electron-withdrawing groups at Position 2 tend to exhibit improved potency against various targets .
Case Studies
- Case Study on Antitubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent compound showed an IC50 of 2.18 μM, demonstrating a promising avenue for developing new anti-tubercular agents .
- Case Study on Anticancer Activity : Another study evaluated a range of triazolo-pyrimidine derivatives for their anticancer properties using MTT assays. The results indicated that specific modifications led to enhanced cytotoxicity in cancer cell lines while maintaining low toxicity in non-cancerous cells .
属性
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-2-34-21-10-8-19(9-11-21)16-22(33)30-12-14-31(15-13-30)24-23-25(27-18-26-24)32(29-28-23)17-20-6-4-3-5-7-20/h3-11,18H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSSZFYEAUHTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。